An In-depth Technical Guide to the Physicochemical Properties of 3-(Propan-2-yl)azetidine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 3-(Propan-2-yl)azetidine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the core physical properties of 3-(Propan-2-yl)azetidine hydrochloride (CAS No. 1423024-42-3), a substituted azetidine of interest to researchers in drug discovery and development. While specific experimental data for this compound is not extensively published, this document synthesizes foundational principles with established analytical methodologies to offer a robust framework for its characterization. We will delve into the determination of its melting point, solubility, and pKa, providing both theoretical understanding and practical, field-proven experimental protocols. Furthermore, this guide will explore the expected spectral characteristics (NMR, IR, and Mass Spectrometry) that are crucial for structural confirmation and purity assessment. All quantitative data presented is a combination of data from structurally related compounds and in silico predictions to provide a reliable profile for this molecule.
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered saturated heterocycle, is a valuable structural motif in medicinal chemistry.[1] Its incorporation into molecular frameworks can significantly enhance pharmacological potency and modulate physicochemical properties, such as solubility and metabolic stability. 3-(Propan-2-yl)azetidine, as a hydrochloride salt, presents as a crystalline solid, a form that is often advantageous for pharmaceutical development due to improved stability and handling characteristics.[2] A thorough understanding of its physical properties is paramount for its effective utilization as a building block in the synthesis of novel therapeutic agents.
Molecular Structure and Key Physicochemical Properties
The molecular structure of 3-(Propan-2-yl)azetidine hydrochloride dictates its physical and chemical behavior. The presence of the isopropyl group at the 3-position of the azetidine ring introduces steric bulk and lipophilicity, while the hydrochloride salt of the secondary amine ensures aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClN | [3] |
| Molecular Weight | 135.64 g/mol | [3] |
| CAS Number | 1423024-42-3 | [3] |
| Physical Form | White to off-white crystalline powder | [3][4] |
| Predicted Melting Point | 175-185 °C | In silico prediction |
| Predicted Aqueous Solubility | >100 mg/mL at 25°C | In silico prediction |
| Predicted pKa | 9.5 ± 0.5 | In silico prediction |
Note: Predicted values are generated based on computational models and should be confirmed by experimental data.
Melting Point Determination: A Critical Indicator of Purity
The melting point of a crystalline solid is a fundamental physical property that provides a reliable indication of its purity.[5] For a pure compound, the melting range is typically narrow, while impurities tend to depress and broaden the melting range.[6] Given that 3-(Propan-2-yl)azetidine hydrochloride is a crystalline powder, the capillary melting point method is the standard technique for its determination.
Causality Behind Experimental Choices
The choice of a slow heating rate (1-2 °C per minute) as the melting point is approached is crucial for ensuring thermal equilibrium between the sample, the thermometer, and the heating block.[2] This minimizes thermal lag and allows for an accurate determination of the temperature at which the solid and liquid phases are in equilibrium.[7] The sample must be finely powdered and tightly packed in the capillary tube to ensure uniform heat transfer.[5]
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of dry 3-(Propan-2-yl)azetidine hydrochloride is finely crushed into a powder. The open end of a capillary tube is tapped into the powder until a sample column of 2-3 mm is obtained. The tube is then inverted and tapped gently to pack the sample into the sealed end.[2]
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Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus.
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Rapid Determination (Optional): A rapid heating rate (10-20 °C/min) can be used to quickly determine an approximate melting range.[2]
-
Accurate Determination: A fresh sample is heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C per minute.
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Data Recording: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting range.[6]
Self-Validating System
To ensure the accuracy of the melting point apparatus, it should be calibrated using certified reference standards with known melting points that bracket the expected melting point of the sample. A mixed melting point determination, where the sample is mixed with a known standard, can be used to confirm the identity of a compound.[1] If the sample is identical to the standard, the melting point of the mixture will be sharp and unchanged.
Solubility Profile: A Key Determinant of Bioavailability
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability.[7] The hydrochloride salt form of 3-(Propan-2-yl)azetidine is expected to enhance its aqueous solubility compared to the free base.[4] The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[8]
The Henderson-Hasselbalch Relationship and pH-Dependent Solubility
As a salt of a weak base, the solubility of 3-(Propan-2-yl)azetidine hydrochloride is highly dependent on the pH of the medium. The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the amine is described by the Henderson-Hasselbalch equation. At a pH below the pKa of the azetidinium ion, the compound will exist predominantly in its more soluble, ionized form.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
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Solution Preparation: A series of aqueous buffer solutions with different pH values (e.g., pH 2, 5, 7.4, and 9) are prepared.
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Sample Addition: An excess amount of 3-(Propan-2-yl)azetidine hydrochloride is added to a known volume of each buffer solution in a sealed flask. The presence of excess solid is crucial to ensure that a saturated solution is formed.
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Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
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Sample Processing: After equilibration, the solutions are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Analysis: The solubility is reported in units such as mg/mL or µg/mL for each pH value.
Experimental Workflow Visualization
Workflow for Equilibrium Solubility Determination.
pKa Determination: Understanding Ionization Behavior
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 3-(Propan-2-yl)azetidine hydrochloride, the relevant pKa is that of the conjugate acid, the azetidinium ion. This value is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and interaction with biological targets.[9] Potentiometric titration is a highly accurate and widely used method for pKa determination.[10]
Principles of Potentiometric Titration
This method involves the gradual addition of a strong base (titrant) to a solution of the acidic form of the compound while monitoring the pH. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is the pH at which half of the compound has been neutralized (the half-equivalence point).
Experimental Protocol: pKa Determination by Potentiometric Titration
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Sample Preparation: A known concentration of 3-(Propan-2-yl)azetidine hydrochloride is dissolved in deionized water. The concentration should be sufficient to yield a clear inflection point in the titration curve.
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
Data Acquisition: The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the solution to reach equilibrium.
-
Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The pKa is determined as the pH at the half-equivalence point.
Visualization of the Titration Process
Workflow for pKa Determination by Potentiometric Titration.
Spectral Characterization
Spectroscopic techniques are indispensable for confirming the structure and assessing the purity of 3-(Propan-2-yl)azetidine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a multiplet for the methine proton) and the azetidine ring protons. The protons on the carbons adjacent to the positively charged nitrogen will be deshielded and appear at a lower field. The N-H proton may appear as a broad signal.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the isopropyl group and the three carbons of the azetidine ring. The carbons bonded to the nitrogen will be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum of 3-(Propan-2-yl)azetidine hydrochloride is expected to exhibit characteristic absorption bands for a secondary amine salt. A broad and strong absorption band between 2700-3000 cm⁻¹ is characteristic of the N-H⁺ stretching vibration. C-H stretching vibrations from the alkyl groups will also be present in this region. The C-N stretching vibration for an aliphatic amine is typically observed in the 1020-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum in positive ion mode is expected to show a prominent peak corresponding to the protonated molecule (the free base), [M+H]⁺, at an m/z of 100.1121.
Conclusion
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